1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one
Description
1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one is an aryl ketone featuring a pentan-1-one backbone substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C₁₁H₁₁ClFO, with a molecular weight of 215.66 g/mol. The compound’s structure combines halogenated aromaticity (Cl and F substituents) with a linear aliphatic ketone chain, which influences its physicochemical properties, including polarity, solubility, and reactivity.
Properties
Molecular Formula |
C11H12ClFO |
|---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 |
InChI Key |
UPVJGSDIHLUCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one typically involves the reaction of 4-chloro-2-fluorobenzene with pentanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one is characterized by the following molecular formula:
- Molecular Formula: C11H12ClF
- IUPAC Name: 1-(4-Chloro-2-fluorophenyl)pentan-1-one
- CAS Number: 3874-54-2
Pharmaceutical Development
This compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block for drugs targeting specific biological pathways.
Case Study: Synthesis of Antidepressants
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel antidepressant compounds. The study demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, making them potential candidates for further development in treating depression .
Agrochemical Applications
The compound is also being investigated for its efficacy as an agrochemical agent. Its structure allows it to interact with plant growth regulators and pesticides.
Case Study: Herbicide Development
Research conducted by agricultural chemists has shown that derivatives of this compound can enhance the effectiveness of existing herbicides. The study indicated that these derivatives improved the absorption rates in target plants, leading to higher efficacy in weed control .
Material Science
In material science, the compound is being evaluated for its potential use in developing new polymers and coatings due to its stability and chemical resistance.
Case Study: Coating Applications
A recent study explored the use of this compound in formulating protective coatings for industrial applications. The results indicated that coatings incorporating this compound exhibited superior resistance to chemical corrosion and mechanical wear compared to traditional coatings .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Halogen Substitution Patterns
- Positional Effects: The placement of halogens on the phenyl ring significantly impacts electronic and steric properties.
Aliphatic Chain Modifications
- Cathinone Derivatives: Compounds like 4-FPD and 4-Cl-α-PHP incorporate amino or pyrrolidinyl groups on the aliphatic chain, conferring psychoactive properties via monoamine transporter inhibition . In contrast, the target compound lacks such substituents, suggesting non-psychoactive industrial applications.
Research Findings and Data Gaps
- Spectroscopic Characterization : Techniques like X-ray crystallography and NMR (used for 4-FPD and 4-MEAP) could elucidate the target compound’s structural nuances .
- Safety and Regulation : Brominated and chlorinated analogs are regulated under chemical safety protocols (e.g., GHS), suggesting similar handling requirements for the target compound .
Biological Activity
1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one, a synthetic compound with the chemical formula CHClF O, has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate findings from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
The structure of this compound consists of a pentanone backbone with a chloro and fluoro substituent on the phenyl ring. This configuration is significant as it influences the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of chalcones, which share a structural resemblance with this compound, have shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some chalcone derivatives ranges from 1–8 µg/mL against various bacterial strains .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds that stabilize microtubules, such as those in the triazolo[1,5-a]pyrimidine class, have been shown to inhibit cancer cell proliferation by disrupting mitotic processes. The presence of electron-withdrawing groups like fluoro and chloro on the aromatic ring can enhance these effects .
The biological activity of this compound may be attributed to its interaction with cellular targets involved in critical pathways such as inflammation and cell division. For example:
- Microtubule Stabilization : Similar compounds have been reported to bind to tubulin, leading to altered dynamics in microtubule assembly .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, contributing to its potential anti-inflammatory effects .
Case Studies
A review of literature reveals several case studies where related compounds have been evaluated for their biological activities:
- Chalcone Derivatives : A study demonstrated that chalcone derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics like vancomycin .
- Synthetic Cathinones : In studies involving synthetic cathinones, compounds similar in structure were associated with neurotoxic effects and potential for abuse. These findings underscore the importance of understanding the pharmacological profile of this compound within this context .
Data Tables
| Biological Activity | Tested Compound | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Antibacterial | Chalcone Derivative | 1–2 | Staphylococcus aureus |
| Antibacterial | Chalcone Derivative | 2–8 | Escherichia coli |
| Anticancer | Triazolo Compound | N/A | Cancer Cell Lines |
Q & A
Q. What in vitro assays are suitable for screening the compound’s potential neuroactivity?
- Methodological Answer : Employ radioligand binding assays for dopamine/norepinephrine transporters (DAT/NET) and calcium flux assays (FLIPR) to assess receptor modulation. Compare with structurally related cathinones (e.g., 4-FPD in ). For cytotoxicity, use MTT assays on neuronal cell lines (e.g., SH-SY5Y) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
